N-benzhydryl-2-chloro-N-methylacetamide
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Overview
Description
“N-benzhydryl-2-chloro-N-methylacetamide” is a chemical compound. Its parent structures include diphenylmethane, which is two benzene rings connected by a single methane . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The linear formula for “this compound” is C15H14ClNO . For “N-benzhydryl-2-chloro-N-methylethanamine hydrochloride”, a related compound, the linear formula is C16H19Cl2N .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 259.738 . For “N-benzhydryl-2-chloro-N-methylethanamine hydrochloride”, a related compound, the molecular weight is 296.243 .Scientific Research Applications
Nucleophilic Reactivities and Synthesis
Research on the nucleophilic reactivities of indoles with a set of reference benzhydryl cations highlights the importance of understanding the interactions between different chemical groups and the potential for synthesizing new compounds through these reactions. The study conducted by Lakhdar et al. (2006) presents a comprehensive analysis of the kinetics involved in the coupling of indoles with benzhydryl cations, offering insight into the nucleophilicity of various indole structures. This research can be extrapolated to the study of N-benzhydryl-2-chloro-N-methylacetamide, suggesting its potential use in the synthesis of novel compounds through similar nucleophilic reactions (Lakhdar et al., 2006).
Synthesis of Modafinil and Related Compounds
Another area of application is the synthesis of pharmaceuticals, as demonstrated in the synthesis of modafinil, a drug used for the treatment of narcolepsy and sleeping disorders. The study by Taghizadeh et al. (2016) showcases an enantioselective synthesis approach using a chiral complex of titanium and diethyltartrate, starting from benzhydrol, a compound structurally related to this compound. This implies the potential for using this compound in the synthesis of complex pharmaceuticals through chiral catalysis or as a starting material for similar processes (Taghizadeh et al., 2016).
Potential in Cancer Research
Furthermore, the study on 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from figs by AL-Salman et al. (2020) indicates the potential of benzhydryl compounds in cancer research. This particular study focuses on the compound's cytotoxic and apoptosis-inducing effects on cancer cell lines, mediated by pathways involving P53 and caspase-8. It suggests that this compound could have applications in developing anticancer therapeutics, considering its structural similarity and potential for bioactivity modulation (AL-Salman et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzhydryl-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-18(15(19)12-17)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVQASRAQBROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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